molecular formula C8H17N B1373343 3-Tert-butylcyclobutan-1-amine CAS No. 1484930-26-8

3-Tert-butylcyclobutan-1-amine

Cat. No.: B1373343
CAS No.: 1484930-26-8
M. Wt: 127.23 g/mol
InChI Key: WJAJWXKIHZNIQY-UHFFFAOYSA-N
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Description

3-Tert-butylcyclobutan-1-amine is a cyclobutane-based amine compound featuring a sterically demanding tert-butyl substituent . This structure combines a conformationally restricted four-membered ring with a bulky, lipophilic group, making it a valuable scaffold in various research fields, particularly in medicinal chemistry and drug discovery. The tert-butyl group is a significant moiety in bioactive molecules, and its integration into a cyclobutane ring system is a subject of advanced research . The rigid cyclobutane core can be used to control molecular conformation and spatial orientation, while the tert-butyl group contributes to steric bulk and influences the compound's metabolic stability and lipophilicity . As a primary amine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers can leverage its amino group for further chemical modifications, creating amides, sulfonamides, imines, or other nitrogen-containing derivatives for library synthesis in high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-tert-butylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJWXKIHZNIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Amination of 3-tert-butylcyclobutanone or Aldehyde Precursors

One common route involves the reductive amination of 3-tert-butylcyclobutan-1-carbaldehyde or 3-tert-butylcyclobutanone with ammonia or primary amines to yield the corresponding amine.

  • Starting Material Preparation: 3-tert-butylcyclobutan-1-carbaldehyde can be synthesized by functionalizing cyclobutane derivatives with tert-butyl groups and formyl groups. This aldehyde serves as a key intermediate for amination reactions.

  • Reductive Amination Process: The aldehyde is reacted with ammonia or amine in the presence of a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under hydrogen atmosphere. The reaction is typically conducted in liquid phase, at temperatures ranging from 50 to 120 °C, and pressures from 2 to 120 bar, depending on catalyst and substrate specifics.

  • Reaction Conditions and Yields: According to research on similar tert-butylamine derivatives, reductive amination under optimized conditions yields high purity secondary or primary amines with minimal by-products. The use of solvents such as tetrahydrofuran or N-methylpyrrolidone is optional but can aid solubility. The process avoids formation of tertiary amines by controlling molar ratios and reaction times.

Parameter Typical Range/Value Notes
Temperature 50–120 °C Higher temperatures increase yield but may increase by-products
Pressure 2–120 bar Hydrogen pressure for reductive amination
Catalyst Raney Ni, Pd/C Hydrogenation catalysts
Solvent Optional (THF, NMP) Inert solvents preferred
Reaction Time 1–8 hours Longer times improve conversion
Yield >90% High yield with proper control

Synthesis via Catalytic Amination of Isobutylene Followed by Cyclobutane Ring Formation

An indirect approach involves first synthesizing tert-butylamine from isobutylene and ammonia via catalytic gas-phase amination, followed by constructing the cyclobutane ring through cyclization reactions.

  • Tert-butylamine Synthesis: Isobutylene and ammonia are reacted in the gas phase over catalysts such as iron-silicon or diatomite at high temperatures (~300 °C) and pressures (250–500 MPa) to yield tert-butylamine with high selectivity (up to 99.8%).

  • Cyclobutane Ring Formation: The tert-butylamine can then be introduced into cyclobutane precursors or intermediates via nucleophilic substitution or ring-closing strategies to form 3-tert-butylcyclobutan-1-amine. Specific cyclization methods may involve intramolecular reactions of haloalkyl amines or related intermediates.

  • Advantages and Disadvantages: This method benefits from high purity tert-butylamine production but requires harsh conditions initially and multiple steps to achieve the target amine.

Synthesis via Reductive Amination of Aldehydes with Tert-butylamine

Another synthetic route involves the reductive amination of cyclobutanone or cyclobutanecarbaldehyde derivatives with tert-butylamine to form unsymmetric secondary amines.

  • Process Details: Aldehydes are reacted with tert-butylamine and hydrogen in the presence of hydrogenation catalysts under controlled temperature and pressure to yield secondary amines with high selectivity and yield.

  • Optimization: Reaction parameters such as temperature (50–120 °C), pressure (2–120 bar), and stirring times are optimized to minimize by-products like tertiary amines or imines.

  • Purification: The product mixture is dewatered and fractionally distilled to isolate pure secondary amines.

Step Conditions Outcome
Aldehyde + tert-butylamine 50–120 °C, 2–120 bar H2 Formation of imine intermediate
Hydrogenation Catalyst present, stirring Reduction to secondary amine
Workup Dewatering, distillation Isolation of high-purity amine
  • The reductive amination approach is widely favored for its simplicity, high yield, and mild conditions compared to gas-phase catalytic amination which requires harsh conditions.

  • The use of tert-butylurea as an intermediate for tert-butylamine synthesis has been demonstrated with high yields (>98%) and purity (>95%) via alkaline hydrolysis and distillation, which may be adapted for related amines.

  • Reductive amination methods allow for selective synthesis of both primary and secondary tert-butylamines, including cyclobutane derivatives, with minimal by-product formation when reaction parameters are carefully controlled.

  • The steric bulk of the tert-butyl group requires careful consideration in reaction design to avoid steric hindrance that can reduce reaction rates or yields.

Method Key Steps Conditions Yield & Purity Advantages Disadvantages
Reductive Amination of Aldehydes Aldehyde + NH3 or amine + H2 + catalyst 50–120 °C, 2–120 bar >90% yield, high purity Mild conditions, high selectivity Requires hydrogenation catalyst
Catalytic Gas-phase Amination Isobutylene + NH3 over catalyst → tert-butylamine + cyclization 300 °C, 250–500 MPa ~99% selectivity for tert-butylamine High purity tert-butylamine Harsh conditions, multi-step
Reductive Amination with tert-butylamine Aldehyde + tert-butylamine + H2 + catalyst 50–120 °C, 2–120 bar High yield, minimal by-products Efficient for secondary amines May require careful control to avoid tertiary amines

The preparation of this compound is best achieved through reductive amination of appropriately substituted cyclobutanone or aldehyde precursors under hydrogenation conditions, offering high yields and purity with manageable reaction conditions. Alternative methods involving gas-phase catalytic amination of isobutylene provide access to tert-butylamine intermediates but require harsher conditions and additional steps to form the cyclobutane ring. Optimization of reaction parameters such as temperature, pressure, catalyst choice, and reaction time is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-tert-butylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Tert-butylcyclobutan-1-amine with structurally related cyclobutane derivatives, focusing on substituents, molecular weight, stability, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₁₅N Tert-butyl (3-position), amine (1-position) 125.21 (base) High steric hindrance; potential use in chiral catalysts or bioactive molecule synthesis. Inferred
3-Methylcyclobutan-1-amine C₅H₁₁N Methyl (3-position), amine (1-position) 85.15 Lower steric bulk; limited commercial availability (discontinued) .
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ Tert-butoxy (3-position), carboxylic acid (1-position) 172.22 Enhanced thermal stability; used in polymer and agrochemical research .
3,3-Bis(((t-BDMS)oxy)methyl)cyclobutan-1-amine C₁₈H₄₁NO₂Si₂ Bis-silyl ethers, methyl groups 359.70 Improved solubility in non-polar solvents; applications in protective group chemistry .
3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride C₁₁H₂₂ClN Cyclopropylamine, hydrochloride salt 203.75 Salt form enhances crystallinity; studied for pharmacological activity .

Key Findings:

Silyl ether derivatives (e.g., ) exhibit modified solubility profiles due to hydrophobic silyl groups, whereas carboxylic acid derivatives (e.g., ) are more polar and thermally stable.

Synthetic Utility :

  • The tert-butyl group may act as a protective or directing group in multi-step syntheses, as seen in palladium-catalyzed coupling strategies for similar amines .
  • Hydrochloride salts (e.g., ) improve handling and stability, a feature that could be extrapolated to This compound for pharmaceutical applications.

Applications :

  • This compound is hypothesized to serve as a precursor for chiral ligands or bioactive molecules, leveraging its rigid cyclobutane core.
  • In contrast, bis-silyl ether derivatives () are tailored for specialized protective-group chemistry, while carboxylic acid analogs () find utility in material science.

Biological Activity

3-Tert-butylcyclobutan-1-amine is an organic compound characterized by its unique cyclobutane structure, where a tert-butyl group is attached to the third carbon and an amine group is located at the first carbon. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula: C8H17N
  • IUPAC Name: this compound
  • CAS Number: 1484930-26-8

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The steric hindrance provided by the tert-butyl group affects the compound's binding affinity and selectivity towards these targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Research Findings

Several studies have explored the biological implications of cyclobutane derivatives. For instance, a study focused on related compounds demonstrated their effectiveness as pharmacological ligands with notable antifungal and antitumor activities .

Case Study: Antifungal Activity

In a comparative analysis of cyclobutane derivatives, researchers synthesized several compounds, including those structurally similar to this compound, and evaluated their antifungal properties against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these derivatives could inhibit fungal growth effectively, suggesting that this compound may also possess similar properties .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntifungalCandida albicans
Analogous Cyclobutane DerivativeAntitumorVarious cancer cell lines
Other Azo-Pyrazole DerivativesAntifungal/AntibacterialCryptococcus neoformans

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify amine protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.0–1.4 ppm). ¹³C NMR confirms quaternary carbons in the cyclobutane ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 170.18) .
  • Infrared Spectroscopy (IR) : N-H stretching (~3300 cm⁻¹) and cyclobutane ring vibrations (600–800 cm⁻¹) .

How do structural modifications (e.g., fluorination at specific positions) impact the biological activity of this compound?

Advanced Research Focus
Comparative studies on fluorinated analogs (e.g., 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride) reveal:

  • Electronic effects : Fluorine atoms increase electronegativity, enhancing binding to enzymes like cytochrome P450 (IC₅₀ reduced by ~40% vs. non-fluorinated analogs) .
  • Metabolic stability : Fluorination at the tert-butyl position reduces oxidative degradation in liver microsome assays .
    Methodology:
  • Enzyme inhibition assays : Measure IC₅₀ values against target proteins (e.g., kinases) .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors .

How should researchers address discrepancies in reported biological activities of this compound across different studies?

Data Contradiction Analysis
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Concentration gradients : Non-linear dose-response curves due to solubility limits in aqueous buffers .
    Resolution strategies:
  • Standardized protocols : Use ISO-certified cell lines and fixed incubation periods (e.g., 24 hrs) .
  • Cross-study validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Waste disposal : Neutralize residual amine with dilute HCl before disposal in designated chemical waste containers .

How does the tert-butyl group influence the physicochemical properties of this compound compared to other cyclobutane amines?

Advanced Research Focus
The tert-butyl group:

  • Increases lipophilicity : LogP values rise by ~1.5 units vs. methyl or phenyl analogs, enhancing blood-brain barrier penetration .
  • Reduces ring strain : Stabilizes the cyclobutane ring, as evidenced by lower heat of combustion (~20 kJ/mol reduction) in calorimetry studies .
  • Steric hindrance : Limits rotational freedom, favoring specific conformations in X-ray structures .

What are the potential applications of this compound in medicinal chemistry?

Q. Basic Research Focus

  • Drug discovery : As a scaffold for kinase inhibitors (e.g., targeting EGFR or BRAF) due to its rigid structure .
  • Probe development : For studying G-protein-coupled receptor (GPCR) signaling via fluorescence tagging .
  • Peptide mimetics : Incorporation into macrocycles to mimic α-helical structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Tert-butylcyclobutan-1-amine
Reactant of Route 2
3-Tert-butylcyclobutan-1-amine

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